molecular formula C10H11BrO3 B1404268 Methyl 2-bromo-5-ethoxybenzoate CAS No. 765944-34-1

Methyl 2-bromo-5-ethoxybenzoate

Cat. No.: B1404268
CAS No.: 765944-34-1
M. Wt: 259.1 g/mol
InChI Key: NWUTUUJXNFWIAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-bromo-5-ethoxybenzoate: is an organic compound with the molecular formula C10H11BrO3 . It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 5 of the benzene ring are substituted with a bromine atom and an ethoxy group, respectively. This compound is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-bromo-5-ethoxybenzoate can be synthesized through several methods. One common method involves the bromination of methyl 5-ethoxybenzoate. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-bromo-5-ethoxybenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The compound can be reduced to form the corresponding benzoic acid derivative.

    Oxidation: The ethoxy group can be oxidized to form carboxylic acids or aldehydes.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted benzoates.

    Reduction: Formation of benzoic acid derivatives.

    Oxidation: Formation of carboxylic acids or aldehydes.

Scientific Research Applications

Chemistry: Methyl 2-bromo-5-ethoxybenzoate is used as a building block in organic synthesis. It serves as an intermediate in the preparation of various pharmaceuticals, agrochemicals, and fine chemicals.

Biology: In biological research, this compound can be used to study the effects of brominated aromatic compounds on biological systems. It may also be used in the synthesis of bioactive molecules for drug discovery.

Medicine: this compound is utilized in medicinal chemistry for the development of new therapeutic agents. Its derivatives may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties.

Industry: In the industrial sector, this compound is employed in the production of specialty chemicals, dyes, and polymers. It is also used as a precursor in the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of methyl 2-bromo-5-ethoxybenzoate depends on its specific application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom and form a new bond. In reduction and oxidation reactions, the ethoxy group and the bromine atom undergo transformations that lead to the formation of new functional groups.

Comparison with Similar Compounds

    Methyl 2-bromo-5-methoxybenzoate: Similar structure but with a methoxy group instead of an ethoxy group.

    Methyl 2-bromo-5-chlorobenzoate: Similar structure but with a chlorine atom instead of an ethoxy group.

    Methyl 2-bromo-5-nitrobenzoate: Similar structure but with a nitro group instead of an ethoxy group.

Uniqueness: Methyl 2-bromo-5-ethoxybenzoate is unique due to the presence of the ethoxy group, which can influence its reactivity and the types of reactions it undergoes. The ethoxy group can also affect the compound’s solubility and interaction with other molecules, making it distinct from its analogs with different substituents.

Properties

IUPAC Name

methyl 2-bromo-5-ethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO3/c1-3-14-7-4-5-9(11)8(6-7)10(12)13-2/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWUTUUJXNFWIAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50739873
Record name Methyl 2-bromo-5-ethoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50739873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

765944-34-1
Record name Methyl 2-bromo-5-ethoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50739873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-bromo-5-ethoxybenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-bromo-5-ethoxybenzoate
Reactant of Route 3
Reactant of Route 3
Methyl 2-bromo-5-ethoxybenzoate
Reactant of Route 4
Reactant of Route 4
Methyl 2-bromo-5-ethoxybenzoate
Reactant of Route 5
Reactant of Route 5
Methyl 2-bromo-5-ethoxybenzoate
Reactant of Route 6
Reactant of Route 6
Methyl 2-bromo-5-ethoxybenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.